(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one
Description
(3Z)-5-Bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one is a synthetic indole derivative characterized by a Z-configured imino group at position 3, a bromine atom at position 5 of the indole core, and a 3,4-dichlorophenyl substituent on the imino nitrogen. The compound’s structure combines halogenated aromatic and heterocyclic motifs, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry or materials science. Its molecular formula is C₁₅H₉BrCl₂N₂O, with a molecular weight of 394.06 g/mol.
Properties
IUPAC Name |
5-bromo-3-(3,4-dichlorophenyl)imino-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2O/c15-7-1-4-12-9(5-7)13(14(20)19-12)18-8-2-3-10(16)11(17)6-8/h1-6H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWFPLGKJQEJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360579 | |
| Record name | BA-0833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61294-13-1 | |
| Record name | BA-0833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Bromination: The indole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Imino Group: The brominated indole is reacted with 3,4-dichloroaniline to form the imino group, resulting in the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or other halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehalogenated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes affected by the compound.
Comparison with Similar Compounds
Halogen Position and Type
- (3Z)-5-Bromo-3-[(3-chloro-4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one (CAS 386761-11-1): Replaces 3,4-dichlorophenyl with 3-chloro-4-methylphenyl. Molecular formula: C₁₅H₁₀BrClN₂O (MW 349.61).
- (3Z)-5-Bromo-3-[(4-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one (CAS 57743-22-3): Features a para-methoxy group instead of halogens. Molecular formula: C₁₅H₁₁BrN₂O₂ (MW 331.17). The methoxy group’s electron-donating nature may alter electronic properties and hydrogen-bonding capacity, impacting solubility and receptor interactions .
Bulkier Substituents
- (3Z)-5-Bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one (CAS 341933-43-5): Incorporates 4-isopropylphenyl and a phenylethyl group at position 1. Molecular formula: C₂₅H₂₃BrN₂O (MW 447.37). Increased steric hindrance may reduce membrane permeability but enhance selectivity for hydrophobic binding pockets .
Heterocyclic and Functional Group Modifications
Pyrazole and Thiazole Derivatives
- (3Z)-5-Bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one (CAS 300567-61-7): Replaces the phenylimino group with a pyrazolone ring. Molecular formula: C₁₉H₁₅BrN₄O₂ (MW 411.26). The pyrazolone moiety introduces additional hydrogen-bonding sites and conformational rigidity, which may enhance binding affinity in enzyme-targeted applications .
- (3Z)-5-Bromo-3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one: Features a thiazolidinone ring with a diethylamino group. Molecular formula: C₂₀H₁₈BrN₃O₂S₂ (MW 492.37).
Physicochemical Properties
- Lipophilicity : Bromine and chlorine atoms increase logP values, as seen in CAS 386761-11-1 (Cl/Br) vs. CAS 57743-22-3 (OCH₃).
- Thermal Stability : Derivatives with rigid heterocycles (e.g., pyrazolone in CAS 300567-61-7) exhibit higher melting points compared to flexible analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including cytotoxicity, mechanism of action, and therapeutic applications.
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H9BrCl2N2O
- Molecular Weight : 344.03 g/mol
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its cytotoxicity in vitro using different human tumor cell lines and reported the following findings:
| Cell Line | Log10 GI50 Value |
|---|---|
| Breast Cancer (BT-549) | -6.40 |
| Lung Cancer (NCI-H23) | -6.10 |
| Ovarian Cancer (IGROV1) | -6.02 |
The log10 GI50 values indicate the concentration required to inhibit 50% of cell growth; lower values suggest higher potency against the respective cancer types .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and inhibition of cell proliferation. The presence of bromine and dichlorophenyl groups in its structure is believed to enhance its interaction with cellular targets, potentially leading to DNA damage and disruption of mitotic processes.
Anti-inflammatory Properties
In addition to its cytotoxic effects, this compound has been studied for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Study 1: Evaluation in Breast Cancer Models
A recent study focused on evaluating the efficacy of this compound in breast cancer models. The compound was administered to mice bearing BT-549 tumors. Results indicated a significant reduction in tumor size compared to control groups, alongside increased apoptosis markers in tumor tissues.
Study 2: Combination Therapy with Chemotherapeutics
Another investigation explored the compound's potential as an adjuvant therapy when combined with established chemotherapeutics. The combination treatment demonstrated enhanced efficacy compared to either treatment alone, suggesting synergistic effects that warrant further research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
